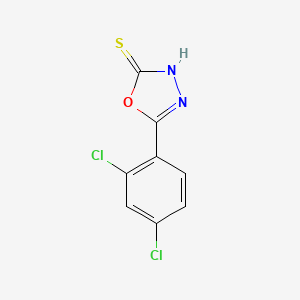

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDACHYNPZYGPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350602 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-92-8 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound. The content is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the chemistry and application of novel heterocyclic compounds.

Introduction

The 1,3,4-oxadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 5-position can significantly modulate the biological activity of the molecule. This guide focuses specifically on the this compound derivative, detailing its synthesis and physicochemical properties.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process commencing with 2,4-dichlorobenzoic acid. The acid is first converted to its corresponding acid hydrazide, which then undergoes cyclization with carbon disulfide in a basic medium to yield the final 1,3,4-oxadiazole-2-thiol.[1][2]

Physicochemical and Spectral Characterization

The structural confirmation of the synthesized this compound is established through various analytical and spectroscopic techniques. It's important to note that this compound can exist in thiol-thione tautomeric forms, with the thione form often being more stable in solution.

Table 1: Physical and Analytical Properties

| Parameter | Value | Reference |

| CAS Number | 23288-92-8 | [3] |

| Molecular Formula | C₈H₄Cl₂N₂OS | |

| Molecular Weight | 247.10 g/mol | |

| Appearance | Expected to be a solid (e.g., white or off-white) | [4] |

| Melting Point | Not explicitly reported; similar chlorinated analogs melt in the range of 171-175 °C. | [4][5] |

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristic Signals | Reference |

| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretch, thione), ~2550 (S-H stretch, thiol, weak), ~1610 (C=N stretch), ~1500 (C=C aromatic), ~1350 (C=S stretch), ~1070 (C-O-C stretch) | [1][6] |

| ¹H NMR (DMSO-d₆, δ ppm) | 14.0-15.0 (s, 1H, NH/SH, D₂O exchangeable), 7.5-8.0 (m, 3H, Ar-H) | [1][7] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~178.0 (C=S, oxadiazole C2), ~162.0 (C-Ar, oxadiazole C5), 125.0-135.0 (aromatic carbons) | [8][9] |

| Mass Spec. (ESI-MS) | m/z: 247.0 [M+H]⁺, exhibiting a characteristic isotopic pattern for two chlorine atoms. |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of the title compound, based on established procedures for analogous molecules.[1][2]

Step 1: Synthesis of 2,4-Dichlorobenzohydrazide

-

A mixture of methyl 2,4-dichlorobenzoate (1 equiv.) and hydrazine hydrate (80%, 2-3 equiv.) is taken in absolute ethanol.

-

The reaction mixture is heated under reflux for 8-10 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess solvent and hydrazine are removed under reduced pressure.

-

The resulting crude solid is cooled, filtered, washed with cold distilled water, and recrystallized from aqueous ethanol to yield pure 2,4-dichlorobenzohydrazide.

Step 2: Synthesis of this compound

-

To a solution of potassium hydroxide (1.2 equiv.) in absolute ethanol, 2,4-dichlorobenzohydrazide (1 equiv.) is added and stirred until dissolved.

-

Carbon disulfide (1.5 equiv.) is added dropwise to the mixture, which is then heated under reflux for 12-16 hours.

-

The reaction is monitored by TLC. Upon completion, the excess ethanol is evaporated.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

The solid is filtered, washed thoroughly with water, dried, and recrystallized from ethanol to afford the pure title compound.

Potential Biological Applications

While specific biological activities for this compound are not extensively documented in the reviewed literature, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore. Derivatives have shown significant potential in various therapeutic areas.

-

Anti-inflammatory Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects.

-

Antimicrobial Activity: The scaffold is common in compounds screened for antibacterial and antifungal properties.[1]

-

Anticancer Activity: Certain substituted oxadiazoles have been investigated as potential anticancer agents.

The title compound serves as a valuable intermediate for further derivatization, particularly at the thiol position, to create novel chemical entities for drug discovery programs.

Conclusion

This compound is a synthetically accessible heterocyclic compound. Its structure can be reliably confirmed using standard spectroscopic methods. The presence of the reactive thiol group and the dichlorophenyl moiety makes it an attractive scaffold for the development of new derivatives with potentially enhanced pharmacological profiles. This guide provides the foundational chemical and procedural information necessary for researchers to synthesize, characterize, and further explore the therapeutic potential of this and related molecules.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals – Oriental Journal of Chemistry [orientjchem.org]

- 3. 23288-92-8|this compound|BLD Pharm [bldpharm.com]

- 4. 5-(2-CHLORO-PHENYL)-[1,3,4]OXADIAZOLE-2-THIOL CAS#: 23766-27-0 [amp.chemicalbook.com]

- 5. 5-(4-氯苯基)-1,3,4-噁二唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Aryl-1,3,4-oxadiazole-2-thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activities of 5-aryl-1,3,4-oxadiazole-2-thiols. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential.

Core Physicochemical Properties

The physicochemical properties of 5-aryl-1,3,4-oxadiazole-2-thiols are crucial for their behavior in biological systems, influencing factors such as solubility, membrane permeability, and target binding. A significant characteristic of these compounds is the existence of thiol-thione tautomerism, where the molecule can exist in either the thiol or thione form. Spectroscopic data suggests that the thione form is predominant in solution.

Table 1: Computed Physicochemical Properties of 5-Phenyl-1,3,4-oxadiazole-2-thiol

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂OS | PubChem |

| Molecular Weight | 178.21 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 178.02008399 Da | PubChem[1] |

| Topological Polar Surface Area | 65.7 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 221 | PubChem[1] |

Note: The data in this table is computationally generated and may not reflect experimental values.

Synthesis and Experimental Protocols

The most common and direct synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols involves the cyclization of an aryl hydrazide with carbon disulfide in a basic medium.[2] This one-pot reaction is efficient and yields the desired products in good measure.

General Experimental Protocol for the Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols

Reagents and Materials:

-

Substituted aryl hydrazide (1.0 eq)

-

Potassium hydroxide (1.0 eq)

-

Ethanol

-

Carbon disulfide (1.0 eq)

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

The aryl hydrazide is dissolved in a solution of potassium hydroxide in ethanol.

-

Carbon disulfide is added to the solution, and the mixture is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and filtered to remove any insoluble impurities.

-

The filtrate is then acidified with dilute hydrochloric acid to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) is performed to purify the final compound.

Caption: General workflow for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.

Spectroscopic Characterization

The structures of synthesized 5-aryl-1,3,4-oxadiazole-2-thiols are typically confirmed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for Representative 5-Aryl-1,3,4-oxadiazole-2-thiols

| Aryl Substituent | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (m/z) | Reference |

| Phenyl | 2560 (S-H), 1554 (C=C), 1514 (C=N), 1108 (C-O) | 12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H) | 175.72, 158.66, 127.11, 126.21, 125.11, 125.02 | 178 (M⁺) | [3] |

| 4-Nitrophenyl | 2570 (S-H), 1580 (C=C), 1538 (C=N), 1009 (C-O) | 15.0 (s, 1H, SH), 8.10-8.38 (m, 4H, Ar-H) | 178.21, 159.42, 149.59, 128.02, 127.91, 125.04 | 223 (M⁺) | [3] |

| 3-Nitrophenyl | 2569 (S-H), 1550 (C=C), 1530 (C=N), 1200 (C-O) | 12.35 (s, 1H, SH), 7.28-8.66 (m, 4H, Ar-H) | 181.33, 164.51, 150.23, 129.04, 126.77, 126.04, 125.11 | 223 (M⁺) | [3] |

| 2-Furoyl | 2533 (S-H), 1578 (C=C), 1520 (C=N), 1140 (C-O) | 13.02 (s, 1H, SH), 7.21-8.48 (m, 3H, Furyl-H) | 175.77, 160.28, 138.12, 130.16, 128.91, 128.62 | 168 (M⁺) | [3] |

Biological Activity and Signaling Pathway Inhibition

Derivatives of 5-aryl-1,3,4-oxadiazole-2-thiol have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] Notably, certain compounds within this class have been identified as potent inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[2] This pathway is implicated in cellular processes such as fibrosis and cancer progression.

The Rho/MRTF/SRF signaling cascade is initiated by upstream signals that lead to the activation of Rho GTPases. This activation promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In the cytoplasm, MRTF is held in an inactive state through its association with G-actin. The depletion of the G-actin pool releases MRTF, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, and the resulting complex binds to Serum Response Elements (SREs) in the promoter regions of target genes, thereby activating their transcription.[5][6] These target genes are often involved in cell motility, contraction, and extracellular matrix production. Small molecule inhibitors from the 5-aryl-1,3,4-oxadiazole class have been shown to disrupt this pathway, leading to a reduction in the transcription of pro-fibrotic and pro-metastatic genes.

References

- 1. 5-Phenyl-1,3,4-oxadiazole-2-thiol | C8H6N2OS | CID 735254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the Rho/MRTF/SRF Pathway as a New Treatment for Systemic Sclerosis - Scott Larsen [grantome.com]

Preliminary Antimicrobial Screening of Dichlorophenyl Oxadiazole Thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the exploration and development of novel chemical scaffolds with potent antimicrobial activity. Among these, 1,3,4-oxadiazole derivatives, particularly those incorporating a dichlorophenyl moiety and a thiol group, have emerged as a promising class of compounds. The presence of the halogenated phenyl ring is often associated with enhanced lipophilicity, facilitating passage through microbial cell membranes, while the oxadiazole and thiol groups provide key sites for interaction with biological targets. This technical guide provides an in-depth overview of the preliminary antimicrobial screening of dichlorophenyl oxadiazole thiol derivatives, including synthetic protocols, antimicrobial evaluation methodologies, and a summary of activity data.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of newly synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The following tables summarize representative antimicrobial activity data for a series of S-substituted derivatives of 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol, which serve as a pertinent example for the broader class of dichlorophenyl analogues.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| Derivative 1 | 12.5 | 25 | 50 | >100 |

| Derivative 2 | 6.25 | 12.5 | 25 | 50 |

| Derivative 3 | 25 | 50 | >100 | >100 |

| Ciprofloxacin | 3.12 | 1.56 | 6.25 | 6.25 |

Table 2: Antifungal Activity (Minimum Inhibitory Concentration in µg/mL)

| Compound | C. albicans | A. niger |

| Derivative 1 | 50 | >100 |

| Derivative 2 | 25 | 50 |

| Derivative 3 | >100 | >100 |

| Fluconazole | 6.25 | 12.5 |

Experimental Protocols

Detailed and standardized experimental procedures are critical for the reproducibility of antimicrobial screening results. Below are the methodologies for the synthesis of the core compound and its subsequent antimicrobial evaluation.

Synthesis of 5-(Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

A common synthetic route to 5-(dichlorophenyl)-1,3,4-oxadiazole-2-thiol starts from a corresponding dichlorobenzoic acid.

Step 1: Esterification of Dichlorobenzoic Acid Dichlorobenzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the resulting ester is purified.

Step 2: Hydrazinolysis of the Ester The synthesized methyl dichlorobenzoate is then refluxed with hydrazine hydrate in ethanol. The resulting dichlorobenzohydrazide precipitates upon cooling and is collected by filtration.

Step 3: Cyclization to form the Oxadiazole-thiol Ring The dichlorobenzohydrazide is dissolved in ethanol, and potassium hydroxide is added, followed by the dropwise addition of carbon disulfide. The reaction mixture is refluxed until the evolution of hydrogen sulfide gas ceases. The mixture is then cooled and acidified with a dilute mineral acid to precipitate the crude 5-(dichlorophenyl)-1,3,4-oxadiazole-2-thiol. The product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure compound.

Antimicrobial Screening Protocols

1. Agar Well Diffusion Method (Zone of Inhibition)

This method provides a qualitative to semi-quantitative measure of antimicrobial activity.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Preparation: A sterile cotton swab is dipped into the standardized inoculum and swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A well with the solvent alone serves as a negative control, and wells with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.

-

Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi). The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

2. Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Test Solutions: A series of twofold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Each plate includes a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: The plates are incubated under the same conditions as the agar well diffusion method.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizations

Synthetic Pathway for 5-(Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Experimental Workflow for Antimicrobial Screening

Proposed Mechanism of Action and Structure-Activity Relationship

Exploring the Anticancer Potential of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Disclaimer: Direct experimental studies on the anticancer potential of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol are limited in the currently available scientific literature. This guide, therefore, provides an in-depth overview based on the well-documented anticancer properties of the 1,3,4-oxadiazole scaffold and its derivatives, particularly those bearing dichlorophenyl substitutions. The experimental data and mechanistic insights presented are extrapolated from studies on structurally related compounds and should be considered as a predictive framework for the potential of the title compound.

Introduction to the 1,3,4-Oxadiazole Scaffold in Oncology

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Its derivatives have been reported to exhibit potent cytotoxic effects against a wide range of human cancer cell lines.[3][4] The versatility of the 1,3,4-oxadiazole nucleus allows for substitutions at the 2 and 5 positions, enabling the modulation of its biological activity. The presence of a thiol group at the 2-position and a dichlorophenyl moiety at the 5-position in the title compound, this compound, suggests a strong potential for anticancer efficacy, as these features are often associated with enhanced biological activity in related compounds.

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not extensively detailed in the context of anticancer studies, the general and well-established method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves a multi-step process.[5]

General Synthesis Protocol:

-

Esterification: 2,4-Dichlorobenzoic acid is converted to its corresponding methyl or ethyl ester, typically by refluxing with methanol or ethanol in the presence of a catalytic amount of sulfuric acid.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form 2,4-dichlorobenzohydrazide.

-

Cyclization: The key step involves the cyclization of the hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. Subsequent acidification of the reaction mixture yields the final product, this compound.[6]

The structure of the synthesized compound and its intermediates would be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

Caption: Generalized synthesis workflow for this compound.

Anticancer Potential: In Vitro Studies on Related Compounds

Due to the absence of direct cytotoxic data for this compound, this section summarizes the in vitro anticancer activity of structurally analogous 1,3,4-oxadiazole derivatives. This data provides a strong rationale for investigating the title compound.

| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., IC₅₀, GI₅₀, %GI) | Reference |

| 2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol | Various (59 cell lines) | Mean Growth Percent (MGP) = 46.12 at 10 µM | [8] |

| 5,5'-(((2-chloro-1,4-phenylene)bis(oxy))bis(methylene))bis(2-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazole) | HL-60 (Leukemia) | GI₅₀ = 3.52 µM | [6] |

| SR (Leukemia) | GI₅₀ = 0.03 µM | [6] | |

| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | IC₅₀ = 0.34 µM | [1] |

| A549 (Lung) | IC₅₀ = 2.45 µM | [1] | |

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | NCI 60 cell lines | Mean Growth Percent Inhibition (GP) = 96.37 at 10 µM | [1] |

Postulated Mechanisms of Anticancer Action

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. Based on studies of related compounds, this compound may exert its anticancer effects through one or more of the following mechanisms:

Enzyme Inhibition

Many 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of enzymes that are overexpressed in cancer cells and play a crucial role in tumor progression. These include:

-

Tyrosine Kinases (e.g., EGFR): Inhibition of epidermal growth factor receptor (EGFR) signaling can halt cell proliferation and induce apoptosis.[1]

-

Histone Deacetylases (HDACs): HDAC inhibitors can alter chromatin structure, leading to the expression of tumor suppressor genes.

-

Telomerase: Inhibition of telomerase activity can lead to telomere shortening and subsequent cell senescence or apoptosis in cancer cells.

Induction of Apoptosis

A common mechanism of action for many anticancer agents, including 1,3,4-oxadiazole derivatives, is the induction of programmed cell death, or apoptosis.[9] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

-

Intrinsic Pathway: The compound may induce mitochondrial membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[9] This is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

The Ascendant Therapeutic Promise of 1,3,4-Oxadiazoles: A Technical Guide to Their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core mechanisms of action for this versatile heterocyclic ring system, with a particular focus on its anticancer and antimicrobial properties. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document aims to provide a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Quantitative Analysis of Biological Activity

The potency of 1,3,4-oxadiazole-based compounds has been quantified against a range of biological targets. The following tables summarize key inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial effects, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives (IC50 Values)

| Compound ID/Description | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 (Lung Carcinoma) | <0.14 | Cisplatin | 4.98 |

| Compound 4i | A549 (Lung Carcinoma) | 1.59 | Cisplatin | 4.98 |

| Compound 4l | A549 (Lung Carcinoma) | 1.80 | Cisplatin | 4.98 |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)urea | PC-3 (Prostate Cancer) | 0.67 | Sorafenib | Not Specified |

| HCT-116 (Colon Carcinoma) | 0.80 | |||

| ACHN (Renal Cancer) | 0.87 | |||

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast Cancer) | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 |

| SGC-7901 (Gastric Cancer) | 30.0 ± 1.2 | 28.9 ± 2.2 | ||

| HepG2 (Liver Cancer) | 18.3 ± 1.4 | 16.7 ± 1.5 | ||

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HepG2 (Liver Cancer) | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |

| 2-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | Telomerase | 1.27 ± 0.05 | - | - |

| AMK OX-8 | A549 (Lung Carcinoma) | 25.04 | - | - |

| AMK OX-9 | A549 (Lung Carcinoma) | 20.73 | - | - |

| AMK OX-11 | A549 (Lung Carcinoma) | 45.11 | - | - |

| AMK OX-12 | A549 (Lung Carcinoma) | 41.92 | - | - |

| AMK OX-8 | HeLa (Cervical Cancer) | 35.29 | - | - |

| AMK OX-10 | HeLa (Cervical Cancer) | 5.34 | - | - |

| AMK OX-12 | HeLa (Cervical Cancer) | 32.91 | - | - |

Note: The specific experimental conditions, such as incubation times, may vary between studies.

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives (MIC Values)

| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference Compound |

| OZE-I | Staphylococcus aureus (USA100) | 4 | - |

| OZE-II | Staphylococcus aureus (USA100) | 8 | - |

| OZE-III | Staphylococcus aureus (USA300) | 8-32 | - |

| Novel 1,3,4-oxadiazole derivatives | Escherichia coli | 6.5 - >1600 | Amoxicillin, Cefixime |

| Staphylococcus aureus | 6.5 - >1600 | Amoxicillin, Cefixime | |

| Pseudomonas aeruginosa | 12.5 - >1600 | Amoxicillin, Cefixime | |

| Bacillus subtilis | 6.5 - >1600 | Amoxicillin, Cefixime |

Note: The specific strains and testing methodologies may differ across various studies.

Core Signaling Pathways and Mechanisms of Action

1,3,4-oxadiazole derivatives exert their biological effects through the modulation of several key signaling pathways implicated in cell growth, survival, and proliferation. The following diagrams, generated using Graphviz, illustrate the primary mechanisms of action.

Inhibition of NF-κB Signaling Pathway

A number of 1,3,4-oxadiazole-based compounds have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[3] These compounds can suppress the phosphorylation of IκBα, which prevents its degradation and subsequent nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to the downregulation of target genes involved in cell proliferation and survival.[3]

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] Certain 1,3,4-oxadiazole derivatives act as potent inhibitors of VEGFR-2 kinase activity. They are thought to bind to the ATP-binding site of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, which are essential for endothelial cell proliferation and migration.[5][6]

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and invasion.[7] 1,3,4-oxadiazole derivatives have been shown to inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3, which is a key step for its dimerization and subsequent translocation to the nucleus to regulate gene expression.[8]

Key Experimental Protocols

The elucidation of the mechanisms of action of 1,3,4-oxadiazole-based compounds relies on a variety of well-established experimental techniques. The following section provides detailed methodologies for some of the key experiments cited in the literature.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

1,3,4-Oxadiazole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 1,3,4-oxadiazole compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Materials:

-

Cancer cell lines

-

1,3,4-Oxadiazole compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the 1,3,4-oxadiazole compound at its IC50 concentration for a specified time.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

-

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-p65, anti-p-VEGFR-2, anti-p-STAT3, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Prepare total protein lysates from cells treated with the 1,3,4-oxadiazole compound.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system and quantify the band intensities.

-

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2 or STAT3-activating kinases.

-

Materials:

-

Recombinant kinase (e.g., VEGFR-2, JAK)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

1,3,4-Oxadiazole compound

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Luminometer

-

-

Procedure:

-

In a multi-well plate, add the kinase, substrate, and different concentrations of the 1,3,4-oxadiazole compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time at the optimal temperature for the enzyme.

-

Stop the reaction and add the detection reagent.

-

Measure the luminescence, which is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

The 1,3,4-oxadiazole nucleus represents a versatile and highly valuable scaffold in the design of novel therapeutic agents. The diverse mechanisms of action, including the potent inhibition of key signaling pathways such as NF-κB, VEGFR-2, and STAT3, underscore their potential in oncology and infectious diseases. This technical guide provides a foundational understanding of their mechanisms, supported by quantitative data and detailed experimental protocols. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of next-generation drugs based on this remarkable heterocyclic core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

spectroscopic analysis (IR, 1H NMR, 13C NMR) of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

This guide provides an in-depth technical overview of the spectroscopic analysis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra. Experimental protocols for its synthesis and spectroscopic characterization are also provided for researchers in the field.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic oxadiazole. A critical characteristic of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. In solution, the thione form is generally more stable and thus predominates.[1] This equilibrium is crucial for interpreting its spectroscopic data, particularly the IR and NMR spectra. The analysis aims to confirm the successful synthesis of the target molecule by identifying the characteristic functional groups and the specific arrangement of atoms.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| ~3100 | Medium | N-H stretch (thione form) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2550 | Weak | S-H stretch (thiol form, minor) |

| ~1610 | Strong | C=N stretch (oxadiazole ring) |

| ~1580 | Strong | C=C stretch (aromatic ring) |

| ~1320 | Strong | C=S stretch (thione form) |

| ~1100 | Strong | C-O-C stretch (oxadiazole ring) |

| ~850 | Strong | C-Cl stretch |

Note: Data is compiled based on characteristic values for similar 5-aryl-1,3,4-oxadiazole-2-thiols.[2]

Table 2: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~14.5 | Singlet | - | 1H | N-H (thione tautomer) |

| ~7.8 - 8.0 | Multiplet | - | 3H | Aromatic protons (dichlorophenyl ring) |

Note: Chemical shifts are estimations based on data for analogous dichlorophenyl oxadiazole structures and related thiol compounds.[3] The broad singlet for the N-H proton is characteristic of the thione form in DMSO-d₆.

Table 3: ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=S (thione carbon) |

| ~160 | C-5 of oxadiazole ring (attached to aryl group) |

| ~125 - 138 | Aromatic carbons of the dichlorophenyl ring |

Note: Chemical shifts are based on data reported for similar 5-substituted 1,3,4-oxadiazole-2-thiol derivatives.[2][4]

Experimental Protocols

3.1 Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from 2,4-dichlorobenzoic acid.

Step 1: Synthesis of 2,4-Dichlorobenzohydrazide A solution of 2,4-dichlorobenzoic acid in ethanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed to form the corresponding ethyl ester. After purification, the ester is reacted with hydrazine hydrate in ethanol under reflux to yield 2,4-dichlorobenzohydrazide.

Step 2: Cyclization to form this compound To a solution of 2,4-dichlorobenzohydrazide in absolute ethanol, an equimolar amount of potassium hydroxide is added and the mixture is cooled. Carbon disulfide is then added dropwise, and the reaction mixture is refluxed for several hours.[5] Upon completion, the solvent is evaporated, and the residue is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.

3.2 Spectroscopic Analysis Methodology

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr (potassium bromide) pellet. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.[6] The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway and subsequent analytical workflow for the characterization of this compound.

Caption: Synthetic and analytical workflow for the title compound.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. op.niscpr.res.in [op.niscpr.res.in]

An In-depth Technical Guide on the Single Crystal X-ray Diffraction of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single crystal X-ray diffraction analysis of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,3,4-oxadiazole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Single crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure of these compounds, providing crucial insights into their conformation, intermolecular interactions, and structure-activity relationships.

Data Presentation: Crystallographic Data of Selected Derivatives

The following tables summarize key crystallographic data for derivatives of this compound and related structures, offering a comparative analysis of their solid-state conformations.

Table 1: Crystal Data and Structure Refinement for Selected 5-(2,4-Dichlorophenyl)-oxadiazole Derivatives.

| Parameter | Derivative 1: 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole[2] | Derivative 2: 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole[3] |

| Chemical Formula | C₉H₆Cl₂N₂O | C₁₄H₇Cl₂N₃O₃ |

| Formula Weight | 229.06 | 336.13 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 3.8252 (7) | 13.5272 (5) |

| b (Å) | 21.678 (4) | 6.5362 (2) |

| c (Å) | 11.0833 (19) | 15.6880 (5) |

| β (°) | 92.421 (4) | 90 |

| Volume (ų) | 918.3 (3) | 1387.08 (8) |

| Z | 4 | 4 |

| Temperature (K) | 100 | 296 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| R-factor (%) | 5.6 | 4.8 |

| Goodness-of-fit | 1.20 | 1.06 |

Table 2: Selected Bond Lengths and Angles for 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole. [2]

| Bond | Length (Å) | Angle | Degree (°) |

| Cl(1)-C(5) | 1.739(3) | O(1)-C(1)-N(1) | 115.3(3) |

| Cl(2)-C(3) | 1.742(3) | C(2)-N(1)-C(1) | 103.5(3) |

| O(1)-C(1) | 1.346(4) | C(1)-N(2)-C(8) | 107.2(3) |

| N(1)-C(2) | 1.391(4) | N(1)-C(2)-C(3) | 120.3(3) |

| N(2)-C(8) | 1.309(4) | C(3)-C(2)-C(7) | 119.3(3) |

Table 3: Hydrogen Bond Geometry for 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. [3]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(13)-H(13A)···N(1) | 0.93 | 2.58 | 3.486(4) | 164 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[4]

-

Preparation of 2,4-Dichlorobenzohydrazide: 2,4-Dichlorobenzoic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid. The resulting methyl ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 2,4-dichlorobenzohydrazide.

-

Cyclization Reaction: The 2,4-dichlorobenzohydrazide is dissolved in ethanol, and an excess of potassium hydroxide is added. Carbon disulfide is then added dropwise to the stirred solution at room temperature. The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

Synthesis of S-Alkyl Derivatives

S-alkylation of the parent thiol is a common method to produce derivatives.

-

The this compound is dissolved in a suitable solvent such as ethanol or DMF.

-

A base, for instance, potassium carbonate, is added to the solution.

-

The appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) is added, and the mixture is stirred at room temperature or gentle heating until the reaction is complete.

-

The product is isolated by pouring the reaction mixture into water and collecting the precipitate, which is then purified by recrystallization.

Single Crystal X-ray Diffraction

High-quality single crystals are essential for X-ray diffraction studies. These can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Crystal Mounting: A suitable, optically clear, and defect-free single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations.[2] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[2][3] A complete sphere of data is collected by rotating the crystal through a series of angles.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2][3]

Mandatory Visualizations

Experimental Workflow for Synthesis and Analysis

Caption: Workflow from synthesis to structural analysis.

Logical Workflow of Single Crystal X-ray Diffraction

Caption: Key stages in crystallographic structure determination.

References

tautomeric forms of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol in different solvents

An In-depth Technical Guide on the Tautomeric Forms of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol in Different Solvents

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the versatile biological activities associated with the 1,3,4-oxadiazole scaffold.[1][2] This molecule can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is a crucial aspect of its chemical behavior and can be significantly influenced by the surrounding solvent environment.[3][4][5] Understanding this tautomeric equilibrium is essential for drug development professionals and researchers, as the predominant tautomer can affect the compound's binding affinity to biological targets, its pharmacokinetic properties, and overall therapeutic efficacy. This guide provides a comprehensive overview of the thiol-thione tautomerism of this compound and related compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles.

Thiol-Thione Tautomerism

The thiol-thione tautomerism of this compound involves the migration of a proton between the sulfur and a nitrogen atom of the oxadiazole ring. This results in an equilibrium between the thiol and thione forms, as illustrated below. Spectroscopic evidence from UV, IR, 1H-NMR, and 13C-NMR studies on similar 1,3,4-oxadiazole-2-thiones suggests that the thione form is generally the more stable and predominant tautomer in various conditions.[6]

Figure 1: Thiol-Thione Tautomeric Equilibrium

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Initial Discovery and Synthesis of Novel 1,3,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole core, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents. This technical guide delves into the foundational aspects of 1,3,4-oxadiazole derivatives, offering a comprehensive overview of their initial discovery, key synthetic methodologies, and the experimental protocols that underpin their development. This document is intended to serve as a practical resource for researchers actively engaged in the exploration of this versatile chemical entity.

Core Synthetic Strategies for 2,5-Disubstituted 1,3,4-Oxadiazoles

The lion's share of bioactive 1,3,4-oxadiazole derivatives are 2,5-disubstituted, allowing for extensive structural diversification to modulate their pharmacological profiles. Several seminal synthetic strategies have been established for the efficient construction of this core. The most prevalent and robust methods involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.

One of the most widely employed methods is the cyclization of diacylhydrazines using a dehydrating agent.[1] A common approach involves the reaction of an acylhydrazide with an aroyl chloride to form a diacylhydrazide intermediate, which is then cyclized using reagents like phosphoryl chloride.[1] Another efficient one-pot synthesis involves the direct reaction of carboxylic acids with acylhydrazides in the presence of a suitable coupling and dehydrating agent.[2]

A versatile and contemporary approach involves the oxidative cyclization of N-acylhydrazones. This method offers a streamlined route to 2,5-disubstituted 1,3,4-oxadiazoles and is often carried out under mild conditions.

Below is a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives, compiled from various research findings.

General Procedure for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration

This protocol is a composite of standard procedures reported in the literature.[1][2]

Step 1: Synthesis of Acylhydrazide

-

A mixture of a carboxylic acid ester (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford the corresponding acylhydrazide.

Step 2: Synthesis of 1,2-Diacylhydrazine

-

To a solution of the acylhydrazide (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane), an aroyl chloride (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The resulting mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the 1,2-diacylhydrazine.

Step 3: Cyclodehydration to form 1,3,4-Oxadiazole

-

The 1,2-diacylhydrazine (1 equivalent) is treated with an excess of a dehydrating agent, such as phosphoryl chloride (POCl₃), and refluxed for 2-5 hours.

-

The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The resulting solid is filtered, washed with a saturated sodium bicarbonate solution and then with water, and finally recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to give the pure 2,5-disubstituted-1,3,4-oxadiazole.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The following protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.[3]

Experimental Workflow:

Protocol:

-

Cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]

-

The cells are then treated with various concentrations of the synthesized 1,3,4-oxadiazole derivatives and incubated for another 48 hours.

-

Following the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

-

The medium is then removed, and the formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Biological Evaluation: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[4]

Protocol:

-

The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Nutrient Broth, Mueller-Hinton Broth).

-

A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.

-

The plates are incubated at 37 °C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize representative quantitative data for novel 1,3,4-oxadiazole derivatives, showcasing their synthetic yields and biological activities.

Table 1: Synthesis and Characterization of Representative 2,5-Disubstituted 1,3,4-Oxadiazoles

| Compound ID | R1 | R2 | Yield (%) | M.p. (°C) |

| OXD-1 | Phenyl | 4-Nitrophenyl | 85 | 210-212 |

| OXD-2 | Phenyl | 4-Chlorophenyl | 90 | 188-190 |

| OXD-3 | Naphtho[2,1-b]furan-2-yl | Aniline | 90 | 260-262 |

| OXD-4 | Naphtho[2,1-b]furan-2-yl | 4-Chloro-thiophenyl | 94 | 274-276 |

| OXD-5 | Naphtho[2,1-b]furan-2-yl | 4-Cyanophenyl | 85 | 264-267 |

Data compiled from representative literature.[2]

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Hep-2 (Laryngeal Cancer) |

| AMK OX-8 | 25.04 | 35.29 | > 100 |

| AMK OX-9 | 20.73 | > 100 | > 100 |

| AMK OX-11 | 45.11 | > 100 | > 100 |

| AMK OX-12 | 41.92 | 32.91 | < 50 |

| Doxorubicin (Standard) | < 10 | < 10 | < 10 |

Data adapted from a study on the anticancer potential of selected oxadiazole derivatives.[3]

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL) of Novel 1,3,4-Oxadiazole Derivatives

| Compound ID | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |

| 7a | 3.12 | 1.56 | 3.12 | 6.25 |

| 7b | 1.56 | 3.12 | 6.25 | 3.12 |

| 7i | 3.12 | 1.56 | 3.12 | 6.25 |

| Gentamycin (Standard) | 1.56 | 3.12 | 1.56 | 3.12 |

Data from a study on the antimicrobial evaluation of 1,2,4-triazolo[3,4-b][5][6][7]thiadiazine derivatives, a related heterocyclic system.[4] Note: While not 1,3,4-oxadiazoles, this data is illustrative of the screening process.

Signaling Pathways Modulated by Bioactive 1,3,4-Oxadiazole Derivatives

A significant body of research has demonstrated that 1,3,4-oxadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a prominent target.[8]

In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some 1,3,4-oxadiazole derivatives have been shown to inhibit the phosphorylation of IκBα, an inhibitor of NF-κB.[8] This prevents the degradation of IκBα and the subsequent translocation of the active p65/p50 NF-κB dimer to the nucleus, thereby downregulating the expression of genes involved in cancer progression.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies are well-established and offer a high degree of flexibility for structural modification. The biological screening assays are robust and provide reliable data for structure-activity relationship studies. As researchers continue to unravel the intricate mechanisms of action of these compounds, the development of next-generation 1,3,4-oxadiazole-based drugs with enhanced efficacy and selectivity is a tangible prospect. This guide provides a foundational framework for scientists and researchers to build upon in their quest for innovative medicines.

References

- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

Whitepaper: A Theoretical Examination of Aromaticity in the 1,3,4-Oxadiazole Ring System

Executive Summary

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its utility is intrinsically linked to its physicochemical properties, including its aromaticity, which influences stability, reactivity, and intermolecular interactions. This technical guide provides an in-depth analysis of the theoretical methods used to estimate the aromaticity of the 1,3,4-oxadiazole ring. We explore the application of magnetic, geometric, and energetic criteria, revealing a fascinating dichotomy in the aromatic character of this heterocycle. Quantitative data from computational studies are summarized, detailed computational protocols are provided, and key concepts are illustrated to offer a comprehensive resource for professionals in drug discovery and development.

Introduction to 1,3,4-Oxadiazole and Aromaticity

1,3,4-Oxadiazole is a five-membered heterocyclic compound featuring one oxygen and two nitrogen atoms.[3] This ring system is considered a bioisostere for amide and ester functionalities, enhancing properties like metabolic stability and bioavailability in drug candidates.[4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5]

Aromaticity, a concept central to organic chemistry, describes the enhanced stability of certain cyclic, planar, and fully conjugated molecules that possess 4n+2 π-electrons (Hückel's rule). This stability profoundly affects a molecule's chemical behavior. For the 1,3,4-oxadiazole ring, which is electron-deficient due to its two pyridine-type nitrogen atoms, understanding its degree of aromaticity is crucial for predicting its reactivity and its potential to engage in critical interactions, such as π-stacking with biological targets.[3]

Theoretical Descriptors of Aromaticity

The aromaticity of a molecule is not a directly observable quantity but is inferred from various physical and chemical properties. Computational chemistry provides several indices to quantify it, primarily categorized into magnetic, geometric, and energetic criteria.

-

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) The NICS method is a popular magnetic criterion for aromaticity.[6] It involves calculating the absolute magnetic shielding at a specific point within or above the ring, typically the geometric center (NICS(0)) or 1 Å above the center (NICS(1)). Aromatic compounds sustain a diatropic ring current when placed in a magnetic field, which induces a shielding effect at the ring's center. Consequently, negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity, and values near zero imply a non-aromatic character.[6]

-

Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA) The HOMA index evaluates aromaticity based on the equalization of bond lengths within a ring.[7] Aromatic systems exhibit minimal bond length alternation compared to their non-aromatic counterparts. The HOMA index is defined so that a value of 1 signifies a fully aromatic system (like benzene), and a value of 0 corresponds to a non-aromatic system.[7] It provides a quantitative measure of the structural effects of π-electron delocalization.

-

Energetic Criteria: Aromatic Stabilization Energy (ASE) ASE quantifies the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound with the same number of double bonds.[6] It is typically calculated using quantum chemical methods through isodesmic or homodesmotic reactions, which are hypothetical reactions designed to cancel out errors in computational energies. A higher positive ASE value indicates greater aromatic stabilization.

Computational Assessment of the 1,3,4-Oxadiazole Ring

A fascinating and critical finding from computational studies is that the aromaticity of the 1,3,4-oxadiazole ring is highly dependent on the theoretical descriptor used.

The NICS vs. HOMA Discrepancy

Multiple studies have investigated the aromaticity of substituted 1,3,4-oxadiazoles using both NICS and HOMA indices. A seminal study found that these two methods do not correlate well for this specific ring system.[7] The research consistently concludes that:

-

The HOMA approach suggests a non-aromatic character for the oxadiazole ring. [7]

-

The NICS method predicts a relatively high degree of aromaticity for the same ring. [7]

This discrepancy highlights that aromaticity is a multidimensional concept and that different indices probe different aspects of it. The magnetic properties (NICS) indicate significant π-electron delocalization and ring currents, while the geometric properties (HOMA) suggest that this delocalization does not lead to significant bond length equalization, a hallmark of classical aromatic systems.

Quantitative Aromaticity Data

The following tables summarize quantitative data from computational studies on 1,3,4-oxadiazole and its derivatives.

Table 1: Geometric (HOMA) and Magnetic (NICS(0)) Indices for Substituted 1,3,4-Oxadiazole Derivatives (Data sourced from Malek et al., calculated at the B3LYP/6-311++G(d,p) level)[7]

| Compound/Substituent | HOMA Index | NICS(0) (ppm) |

| 2-phenyl- | 0.23 | -8.1 |

| 2-(4-bromophenyl)- | 0.26 | -8.3 |

| 2-(4-nitrophenyl)- | 0.26 | -8.4 |

| 2,5-diphenyl- | 0.23 | -7.2 |

| 2-(4-nitrophenyl)-5-phenyl- | 0.28 | -7.5 |

Table 2: Energetic (ASE) and Magnetic (NICS) Indices for Unsubstituted Oxadiazole Isomers (Data sourced from Karimi, calculated at the B3LYP/6-311+G* level)*[6]

| Isomer | ASE (kcal/mol) | NICS (ppm) |

| 1,2,3-Oxadiazole | 19.33 | -7.89 |

| 1,2,4-Oxadiazole | 24.31 | -9.01 |

| 1,2,5-Oxadiazole | 21.31 | -8.89 |

| 1,3,4-Oxadiazole | 25.32 | -9.12 |

The data clearly illustrate the conflict: HOMA values are consistently low (<< 1), suggesting a non-aromatic character. In contrast, the NICS values are significantly negative, comparable to other aromatic heterocycles, and the ASE is positive and the highest among its isomers, indicating energetic stabilization.[6][7]

Experimental and Computational Protocols

The theoretical estimation of aromaticity indices relies on precise quantum chemical calculations. Below are the typical methodologies employed in the cited literature.

Molecular Structure Optimization

-

Initial Geometry: The starting 3D structure of the 1,3,4-oxadiazole derivative is constructed.

-

Computational Method: Geometry optimization is performed using Density Functional Theory (DFT), most commonly with the B3LYP hybrid functional.[6][7]

-

Basis Set: A high-level basis set, such as 6-311+G** or 6-311++G(d,p), is used to accurately describe the electronic structure.[6][7][8]

-

Conformational Analysis: For molecules with rotatable bonds (e.g., aryl substituents), a potential energy surface scan is performed to identify the most stable, lowest-energy conformer.

-

Frequency Calculation: Vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

HOMA Index Calculation

-

Optimized Geometry: The bond lengths (Rᵢ) of the optimized minimum-energy structure are extracted.

-

HOMA Equation: The HOMA index is calculated using its defining formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where n is the number of bonds, α is an empirical normalization constant, and R_opt is the optimal bond length for a fully aromatic system. These parameters are specific to the bond types within the ring (e.g., C-N, N-N, C-O).

NICS Index Calculation

-

Method: The Gauge-Including Atomic Orbital (GIAO) method is employed on the previously optimized geometry.[6]

-

Calculation Point: A "ghost" atom (Bq) with no basis functions or electrons is placed at the geometric center of the 1,3,4-oxadiazole ring to calculate NICS(0). For NICS(1), the ghost atom is placed 1 Å perpendicular to the ring plane.

-

NMR Calculation: A nuclear magnetic resonance (NMR) calculation is run, and the isotropic magnetic shielding value at the ghost atom is determined. The NICS value is the negative of this calculated shielding value.

ASE Calculation

-

Isodesmic Reaction: A balanced hypothetical reaction is constructed where the number and type of bonds are conserved on both the reactant and product sides. For 1,3,4-oxadiazole, a suitable reaction would be: 1,3,4-Oxadiazole + 2*CH₄ → CH₂O + CH₃-NH-NH-CH₃

-

Energy Calculation: The total electronic energies of all reactants and products are calculated at the same level of theory (e.g., B3LYP/6-311+G**).

-

Enthalpy of Reaction: The ASE is calculated as the enthalpy change of this reaction, representing the stabilization of the oxadiazole ring relative to its acyclic fragments.

Visualizations

Caption: Structure of the 1,3,4-oxadiazole ring.

References

- 1. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. jmolecularsci.com [jmolecularsci.com]

- 5. mdpi.com [mdpi.com]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Methodological & Application

detailed protocol for the synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the chemical synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of 2,4-dichlorobenzohydrazide, which is subsequently cyclized to yield the target compound.

Experimental Protocol

The synthesis of this compound is performed in two sequential steps.

Step 1: Synthesis of 2,4-Dichlorobenzohydrazide

This initial step involves the hydrazinolysis of methyl 2,4-dichlorobenzoate.

-

Reagents and Materials:

-

Methyl 2,4-dichlorobenzoate

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beaker

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve methyl 2,4-dichlorobenzoate in ethanol.

-

To this solution, add an excess of hydrazine hydrate (80%).

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the white precipitate of 2,4-dichlorobenzohydrazide by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and dry it thoroughly. The product can be recrystallized from a suitable solvent like ethanol to achieve higher purity if necessary.

-

Step 2: Synthesis of this compound

The second step involves the cyclization of the synthesized 2,4-dichlorobenzohydrazide using carbon disulfide in a basic medium.[1][2][3]

-

Reagents and Materials:

-

2,4-Dichlorobenzohydrazide (from Step 1)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beaker

-

pH paper

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve 2,4-dichlorobenzohydrazide in absolute ethanol in a round-bottom flask.

-

To this solution, add a solution of potassium hydroxide dissolved in a small amount of water, followed by the dropwise addition of carbon disulfide.

-

Heat the resulting mixture to reflux for an extended period, typically around 16 hours, with constant stirring.[4]

-

Monitor the reaction completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with a dilute solution of hydrochloric acid until it reaches an acidic pH, which will cause the product to precipitate.

-

Collect the resulting solid by vacuum filtration.

-

Wash the precipitate with cold water to remove any inorganic impurities.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds. The data for the final product is based on typical yields and characteristics reported for analogous compounds in the literature.[5]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| 2,4-Dichlorobenzohydrazide | C₇H₆Cl₂N₂O | 205.04 | White solid | 85-95 | 168-170 |

| This compound | C₈H₄Cl₂N₂OS | 247.10 | Pale yellow solid | 75-85 | 185-187 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

Caption: Chemical reaction pathway for the synthesis.

References

Application Notes and Protocols for Molecular Docking of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol